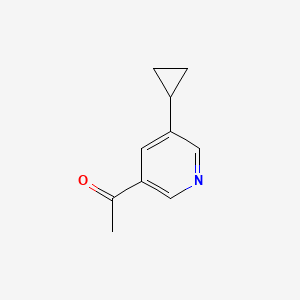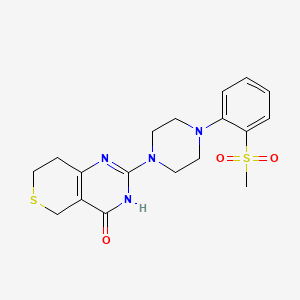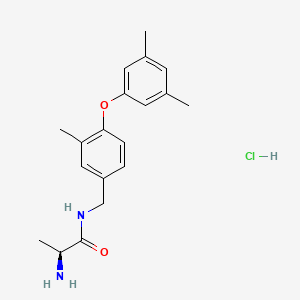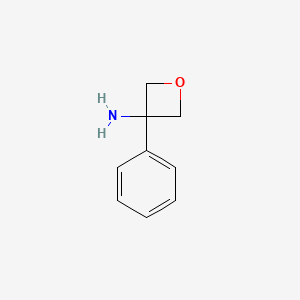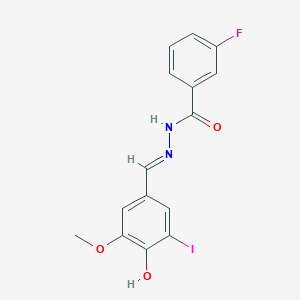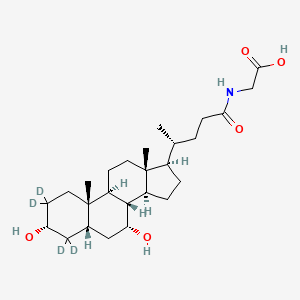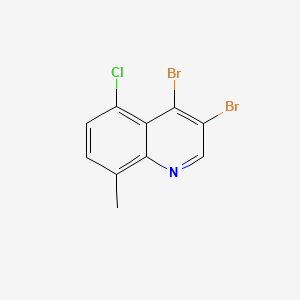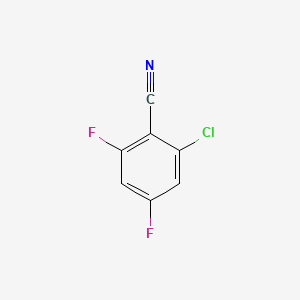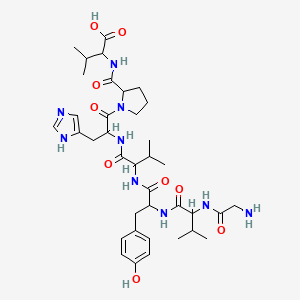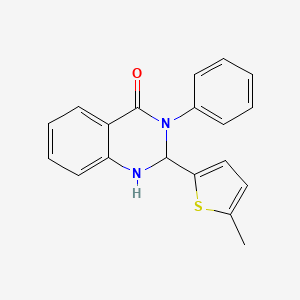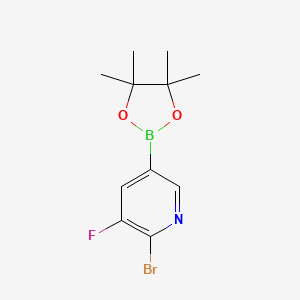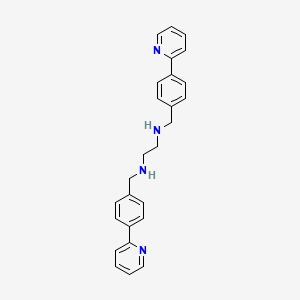
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine: is a chiral piperidine derivative characterized by the presence of a fluorine atom at the 4-position and a methoxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxymethyl positions using reagents like sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: H₂/Pd-C, LiAlH₄.
Substitution: NaN₃, LiAlH₄.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated piperidine ring.
科学研究应用
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structural features make it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of fluorine substitution on biological activity and pharmacokinetics.
作用机制
The mechanism by which (2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacological profile.
相似化合物的比较
Similar Compounds
- (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride
- (2S,4S)-4-Fluoro-2-pyrrolidinecarbonitrile
- 2-(Methoxymethyl)piperidine
Uniqueness
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine is unique due to the combination of fluorine and methoxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The stereochemistry (2S,4S) also plays a crucial role in its interactions with biological targets, making it distinct from other piperidine derivatives.
属性
CAS 编号 |
1268520-61-1 |
|---|---|
分子式 |
C7H14FNO |
分子量 |
147.193 |
IUPAC 名称 |
(2S,4S)-4-fluoro-2-(methoxymethyl)piperidine |
InChI |
InChI=1S/C7H14FNO/c1-10-5-7-4-6(8)2-3-9-7/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI 键 |
OPRJTMBLCCQAEW-BQBZGAKWSA-N |
SMILES |
COCC1CC(CCN1)F |
同义词 |
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


